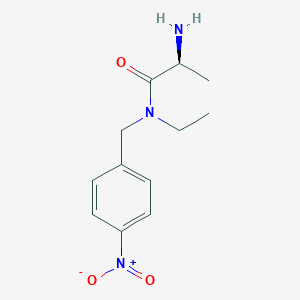
(S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of the cyclopropyl and nitrobenzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropanoic acid, cyclopropylamine, and 4-nitrobenzyl chloride.
Formation of Amide Bond: The (S)-2-Aminopropanoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. This intermediate is then reacted with cyclopropylamine to form the amide bond.
Introduction of Nitrobenzyl Group: The resulting amide is then reacted with 4-nitrobenzyl chloride in the presence of a base such as triethylamine to introduce the nitrobenzyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield.
化学反应分析
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The amide bond can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The nitrobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: (S)-2-Amino-N-cyclopropyl-N-(4-aminobenzyl)propanamide.
Reduction: (S)-2-Amino-N-cyclopropylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.
Industrial Applications: It may find use in the development of new materials with specific properties.
作用机制
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide involves its interaction with specific molecular targets. The nitrobenzyl group may facilitate binding to certain enzymes or receptors, while the cyclopropyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (S)-2-Amino-N-cyclopropyl-N-(4-aminobenzyl)propanamide.
- (S)-2-Amino-N-cyclopropylpropanamide.
- (S)-2-Amino-N-(4-nitrobenzyl)propanamide.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide is unique due to the combination of the cyclopropyl and nitrobenzyl groups in its structure. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the presence of the nitro group can influence the compound’s reactivity and interaction with biological targets, while the cyclopropyl group can enhance its stability.
属性
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(14)13(17)15(11-6-7-11)8-10-2-4-12(5-3-10)16(18)19/h2-5,9,11H,6-8,14H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTWPHZYQKBOAG-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














